
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Bromomethyl)-1-(difluoromethyl)cyclobutane and related compounds has been explored through various synthetic routes. Improved synthesis methods have been developed to enhance the yield and purity of bromomethyl cyclobutane derivatives, which are crucial intermediates for further chemical transformations (D. Hui, 2003). Additionally, the synthesis of 1,1-dibromocyclobutanes has been studied, providing insights into the alkylation, reduction, sulfonylation, cyclization, hydrolysis, and bromination processes involved in the synthesis of cyclobutane derivatives (L. Yao, Jiang Yu-ren, & Liu Jia-jia, 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various spectroscopic techniques. Nuclear magnetic resonance (NMR) studies have provided detailed insights into the structural characteristics of these compounds, including the observation of long-range spin-spin coupling and the analysis of cyclobutane ring inversion processes (M. Takahashi, 1962).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the presence of bromomethyl and difluoromethyl groups, which enable a variety of chemical transformations. For instance, cyclobuta(1,2-d)benzyne has been generated from bromoiodobenzocyclobutene and trapped with furan, showcasing the potential of cyclobutane derivatives in engaging in complex chemical reactions (R. L. Hillard & K. Vollhardt, 1976).
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Techniques
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane can be synthesized through improved procedures that offer high purity and yield, making it suitable for industrial production (Hui, 2003).Participation in Cycloaddition Reactions
It is involved in thermal [2+2] cycloaddition reactions, forming structurally complex molecules (Toda, Motomura, & Oshima, 1974).Electrochemical Reduction Studies
Research on its electrochemical behavior has been conducted, leading to a variety of products, which is significant for understanding its reactivity and potential applications in synthesis (Pritts & Peters, 1995).Formation in Dehydrogenated Intermolecular Cyclization
It forms as a product in specific cyclization reactions, which has been characterized using various spectroscopic methods (Muramatsu, Toyota, & Satou, 2009).Role in Diastereoselective Synthesis
It's used in the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, a process important in medicinal chemistry (Hu, Xu, Liu, & Guo, 2023).Application in Asymmetric Coupling Reactions
It's crucial in the asymmetric coupling of ethylene and enynes to produce functionalized cyclobutanes, highlighting its utility in the synthesis of complex chiral molecules (Pagar & RajanBabu, 2018).Conformational Behavior Analysis
Studies have been conducted on its conformational behavior, providing insights into its molecular structure and stability (Powell et al., 1988).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-1-(difluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-4-6(5(8)9)2-1-3-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVVNHTVFNYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

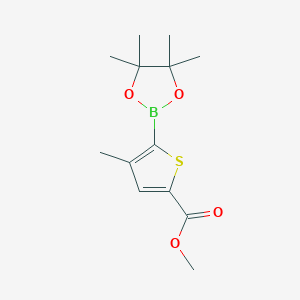
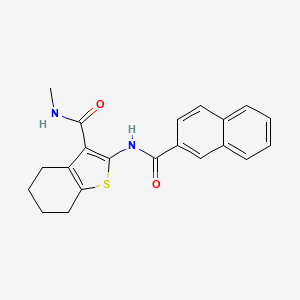

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
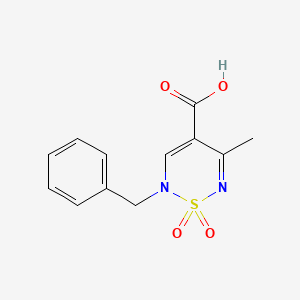
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
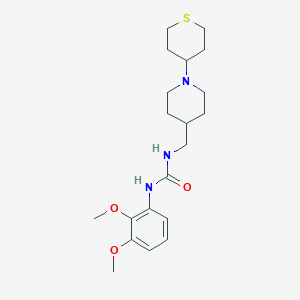
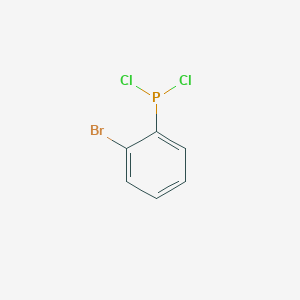
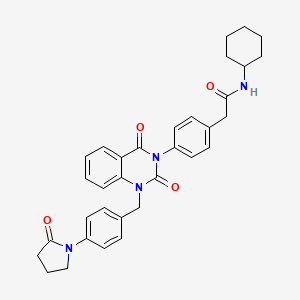

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)
